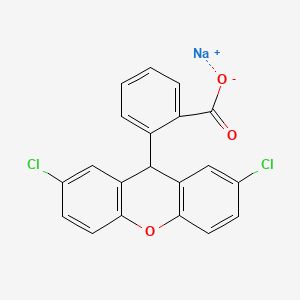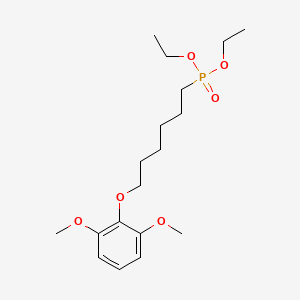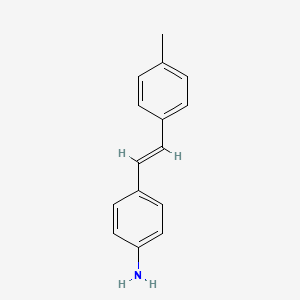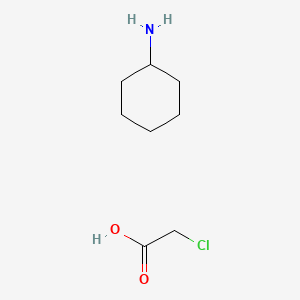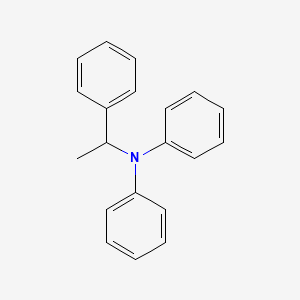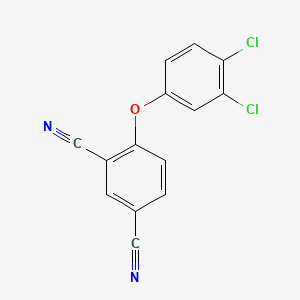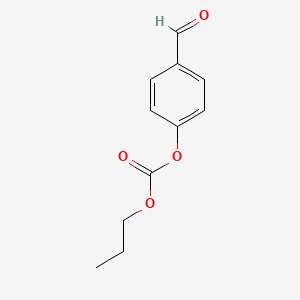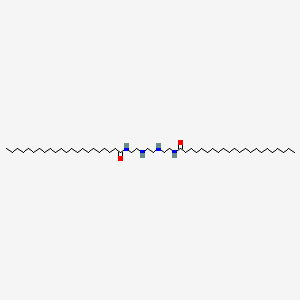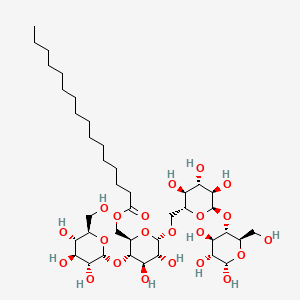
O-Palmitoylpullulan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Palmitoylpullulan is a chemically modified polysaccharide derived from pullulan, a natural polymer produced by the fungus Aureobasidium pullulans Pullulan itself is a linear homopolysaccharide composed of maltotriose units linked by α-1,6-glycosidic bondsThis modification imparts hydrophobic properties to the otherwise hydrophilic pullulan, enhancing its utility in various applications, particularly in drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Palmitoylpullulan typically involves the esterification of pullulan with palmitoyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or pyridine, which acts as both a solvent and a catalyst. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified through precipitation, filtration, and drying processes to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
O-Palmitoylpullulan undergoes several types of chemical reactions, including:
Esterification: The primary reaction used in its synthesis.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, reverting the compound to its original pullulan form.
Oxidation and Reduction: These reactions can modify the functional groups on the pullulan backbone, further altering its properties.
Common Reagents and Conditions
Esterification: Palmitoyl chloride, DMSO or pyridine, 50-60°C.
Hydrolysis: Acidic or basic solutions, room temperature to elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pullulan and palmitic acid.
Oxidation: Oxidized derivatives of pullulan.
Reduction: Reduced derivatives of pullulan.
Wissenschaftliche Forschungsanwendungen
O-Palmitoylpullulan has a wide range of applications in scientific research:
Drug Delivery: Used as a coating material for liposomes to enhance drug delivery to specific organs.
Biomedical Engineering: Employed in the development of microspheres for controlled drug release.
Tissue Engineering: Utilized in the creation of scaffolds for tissue regeneration due to its ability to form hydrogels and its biocompatibility.
Cosmetics: Incorporated into cosmetic formulations for its film-forming and moisture-retention properties.
Wirkmechanismus
The mechanism of action of O-Palmitoylpullulan primarily involves its ability to form stable complexes with other molecules. The palmitoyl groups provide hydrophobic interactions, while the pullulan backbone offers hydrophilic interactions. This dual functionality allows this compound to act as an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The compound can also interact with cell membranes, facilitating targeted drug delivery and improving therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Palmitoylamylopectin: Another polysaccharide modified with palmitoyl groups, used similarly in drug delivery systems.
Pullulan Acetate: A derivative of pullulan modified with acetate groups, used in controlled drug release applications.
Uniqueness
O-Palmitoylpullulan stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its ability to form stable complexes with both hydrophilic and hydrophobic molecules sets it apart from other polysaccharide derivatives .
Eigenschaften
CAS-Nummer |
53572-58-0 |
|---|---|
Molekularformel |
C40H72O22 |
Molekulargewicht |
905.0 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C40H72O22/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(43)55-19-23-36(62-39-32(51)27(46)25(44)20(16-41)58-39)30(49)34(53)38(60-23)56-18-22-26(45)28(47)33(52)40(59-22)61-35-21(17-42)57-37(54)31(50)29(35)48/h20-23,25-42,44-54H,2-19H2,1H3/t20-,21-,22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-/m1/s1 |
InChI-Schlüssel |
CRBPUTPGJMOLKF-XKAQZKNMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



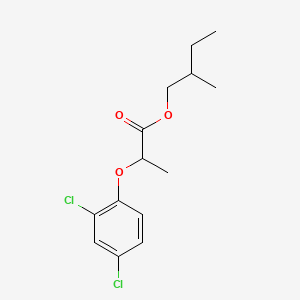
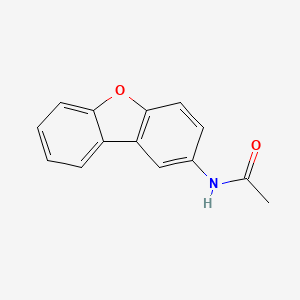

![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
